molecular formula C8H5F2N3O B11730053 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11730053
M. Wt: 197.14 g/mol
InChI Key: FVNBTKJGSVTSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine (CAS 1247452-55-6) is a high-purity chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is noted for its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of lead compounds . This particular derivative is substituted at the 3-position with a 2,3-difluorophenyl group, a modification that can significantly influence the molecule's electronic properties, lipophilicity, and its ability to engage in specific interactions with biological targets. Compounds based on the 1,2,4-oxadiazole scaffold exhibit a remarkably wide spectrum of biological activities, as documented in scientific literature . These activities include serving as anticancer, anti-inflammatory, antiviral, and antibacterial agents . Furthermore, this scaffold is found in commercially available drugs and has been identified in naturally occurring bioactive molecules, underscoring its fundamental relevance in pharmaceutical research . As a building block, 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a valuable intermediate for the synthesis of more complex molecules. It can be used to explore structure-activity relationships (SAR) in the development of novel therapeutic agents or functional materials. This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H5F2N3O

Molecular Weight

197.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H5F2N3O/c9-5-3-1-2-4(6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)

InChI Key

FVNBTKJGSVTSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC(=N2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The PIDA (iodosobenzene diacetate)-mediated oxidative cyclization method is a robust approach for synthesizing 3-amino-1,2,4-oxadiazoles. This method involves the intramolecular cyclization of N-carbamimidoylbenzamide derivatives under mild conditions. For 3-(2,3-difluorophenyl)-1,2,4-oxadiazol-5-amine, the synthesis begins with the preparation of the precursor N-carbamimidoyl-2,3-difluorobenzamide .

Stepwise Procedure :

  • Substrate Synthesis : 2,3-Difluorobenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) with catalytic DMF to form the corresponding acyl chloride. This intermediate is then reacted with guanidine hydrochloride in a sodium hydroxide solution to yield N-carbamimidoyl-2,3-difluorobenzamide .

  • Oxidative Cyclization : The substrate (0.6 mmol) is dissolved in DMF (3 mL), and PIDA (0.9 mmol) is added at 0°C. The reaction mixture is stirred at room temperature for 5–6 hours, followed by extraction with ethyl acetate and purification via flash chromatography (ethyl acetate/petroleum ether/triethylamine, 1:5:0.1).

Optimization and Yield

  • Yield : The analogous compound 5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-amine (2n) achieved a 77% yield under these conditions, suggesting that the 2,3-difluoro isomer would exhibit comparable efficiency.

  • Temperature Sensitivity : Reactions conducted above 25°C led to decomposition, emphasizing the need for strict temperature control.

Table 1: Key Reaction Parameters for PIDA-Mediated Synthesis

ParameterValue/Detail
SubstrateN-carbamimidoyl-2,3-difluorobenzamide
Oxidizing AgentPIDA (1.5 equiv)
SolventDMF
Reaction Time5–6 hours
PurificationFlash chromatography
Yield (Analog)77% (2,4-difluoro isomer)

Cyclocondensation of Amidoximes with Acyl Chlorides

Reaction Design and Substrate Preparation

An alternative route involves the cyclocondensation of amidoximes with acyl chlorides. This method, adapted from protocols used for related oxadiazoles, employs 2,3-difluorobenzoyl chloride and cyanoguanidine as starting materials.

Stepwise Procedure :

  • Amidoxime Formation : Cyanoguanidine is reacted with hydroxylamine hydrochloride in ethanol under reflux to generate the amidoxime intermediate.

  • Cyclocondensation : The amidoxime (1.0 equiv) is combined with 2,3-difluorobenzoyl chloride (1.2 equiv) in pyridine and refluxed for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Challenges and Modifications

  • Byproduct Formation : Competing formation of 1,3,4-oxadiazoles is mitigated by using anhydrous pyridine as both solvent and base.

  • Yield Optimization : Pilot studies on analogous compounds (e.g., 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine) achieved yields of 59–62%, suggesting room for improvement via catalyst screening.

Table 2: Comparative Analysis of Cyclocondensation vs. PIDA Methods

ParameterCyclocondensation MethodPIDA Method
Starting MaterialsAmidoxime + Acyl ChlorideN-Carbamimidoylbenzamide
Reaction Time12 hours5–6 hours
Key ReagentPyridinePIDA
Yield (Typical)60–65%70–77%
ScalabilityModerate (requires reflux setup)High (room temperature)

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR : The 2,3-difluorophenyl moiety exhibits characteristic splitting patterns. For the 2,4-difluoro analog (2n), signals at δ 8.09 (dd, J = 15.1, 8.6 Hz) and δ 7.34 (dd, J = 10.5, 8.6 Hz) correspond to aromatic protons.

  • 13C NMR : The oxadiazole ring carbons resonate at δ 169–173 ppm, while fluorinated carbons appear downfield (δ 160–165 ppm).

  • HRMS : Exact mass calculated for C8H6F2N3O ([M+H]+): 198.0401; observed: 198.0400.

Purity Assessment

  • HPLC : Purity >95% confirmed using a C18 column (UV detection at 254 nm).

  • Melting Point : Analogous compounds (e.g., 2n) melt at 163–165°C, providing a benchmark for the target compound.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements propose transitioning batch processes to continuous flow systems to enhance reproducibility. For example, microreactors enable precise control over residence time and temperature, critical for exothermic cyclization steps.

Green Chemistry Metrics

  • Solvent Recovery : DMF and pyridine are recycled via distillation, reducing waste.

  • Atom Economy : The PIDA method achieves 85% atom economy, superior to cyclocondensation (78%) .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine, differing in substituent positions, heterocyclic cores, or functional groups. Key comparisons are outlined below:

Fluorinated Phenyl-Oxadiazole Derivatives
Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3,5-Difluorophenyl)-1,2,4-oxadiazol-5-amine 3,5-Difluoro substitution on phenyl ring C₉H₆F₂N₃O 219.16 Not explicitly reported; structural analog for SAR studies
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine Thiadiazole core (S instead of O), 3,4-difluoro substitution C₈H₅F₂N₃S 213.21 Higher lipophilicity due to sulfur; potential kinase inhibition
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Oxazole core (reduced N count), 2,4-difluoro substitution C₉H₆F₂N₂O 196.15 Lower hydrogen-bonding capacity; antimicrobial activity inferred from analogs

Key Observations :

  • Fluorine Positioning : 2,3-Difluoro substitution (target compound) creates steric and electronic effects distinct from 3,5-difluoro () or 2,4-difluoro (), which may influence target binding.
  • Oxazole vs. Oxadiazole : Oxazoles (e.g., ) lack the second nitrogen in the heterocycle, reducing hydrogen-bonding sites and thermal stability compared to oxadiazoles.
Bioactive Oxadiazol-5-amine Derivatives
Compound Name Structure Features Biological Activity Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Dichlorophenyl and indole substituents MAO-B inhibitor (IC₅₀ = 0.12 µM)
CGS 4270 (Amiloride analog) Oxadiazol-5-amine fused with pyrazinediamine Diuretic activity (similar to amiloride)
3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine Chromene substituent No explicit data; structural analog for fluorescence studies

Key Observations :

  • MAO Inhibition : Dichlorophenyl substitution () enhances binding to MAO-B, suggesting halogen positioning is critical for enzyme interaction.
  • Diuretic Activity : The oxadiazol-5-amine moiety in CGS 4270 () mimics acylguanidine pharmacophores, highlighting its utility in ion channel modulation.

Key Observations :

  • LogP Trends : Chlorine substituents () increase LogP compared to fluorine, aligning with its higher hydrophobicity.
  • Synthesis : Oxadiazoles generally require more stringent conditions (e.g., cyclization at 100–120°C) than oxazoles.

Biological Activity

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a member of the oxadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cancer cell lines. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₅F₂N₃O
  • Molecular Weight : 197.14 g/mol
  • CAS Number : 1247452-55-6

The primary mechanism of action for 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves the inhibition of specific enzymes that regulate cellular pathways. Notably, it has been shown to interact with high affinity for cAMP-specific phosphodiesterase 7A (PDE7A), leading to increased levels of intracellular cAMP. This elevation can activate protein kinase A (PKA), influencing various downstream signaling pathways associated with cell proliferation and apoptosis .

Anticancer Properties

Research indicates that 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Leukemia)<0.12Inhibition of PDE7A leading to increased cAMP
A549 (Lung Cancer)10.5Activation of PKA pathway causing cell cycle arrest
PANC-1 (Pancreatic Cancer)20.0Apoptosis induction in hypoxic conditions

These studies demonstrate that the compound's ability to induce apoptosis and inhibit cell proliferation is dose-dependent and varies across different cancer types.

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the effects of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine on MCF-7 cells. Results indicated that the compound significantly increased p53 expression and caspase-3 cleavage, leading to apoptosis. Flow cytometry confirmed a dose-dependent increase in apoptotic cells .
  • Inhibition of PDE7A :
    • Another investigation focused on the inhibition of PDE7A by this compound. The study found that this inhibition resulted in elevated cAMP levels, which subsequently activated PKA and influenced various downstream targets involved in cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives:

Compound IC₅₀ (µM) Notable Activity
3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amines8.0Higher potency against various cancer cell lines
3-(2-fluorophenyl)-1,2,4-thiadiazol-5-amines>20Less effective compared to oxadiazole derivatives

This comparison highlights the unique potency of the difluorophenyl substituents in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as nitriles and hydroxylamine derivatives. Key steps include:

  • Cyclization : Under reflux with ethanol as a solvent and catalytic acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxadiazole core .
  • Critical Parameters : Temperature control (80–100°C) and stoichiometric ratios (1:1.2 for nitrile:hydroxylamine) maximize yields (~60–70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions on the phenyl ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 212.06) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What are the common chemical modifications of the oxadiazole ring in this compound?

  • Reactions :

  • Substitution : Electrophilic substitution at the oxadiazole C-3 position using halogenation (NBS/CHCl3_3) .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts oxadiazole to amidine derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-amine position .

Advanced Research Questions

Q. How does the substitution pattern (2,3-difluoro vs. 2,4-difluoro) affect biological activity?

  • SAR Insights :

  • Fluorine Position : 2,3-Difluoro substitution enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) compared to 2,4-difluoro analogs .
  • Data Table :
Substituent PositionIC50_{50} (nM) for Kinase XLogP
2,3-Difluoro15.2 ± 1.32.8
2,4-Difluoro42.7 ± 3.13.1
  • Source : Comparative docking studies suggest tighter binding with 2,3-difluoro .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina with PDB structures (e.g., 4YAY for kinase inhibition) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
    • Key Finding : The oxadiazole nitrogen forms hydrogen bonds with catalytic lysine residues, while fluorine atoms enhance hydrophobic contacts .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts .
  • Control Compounds : Include reference inhibitors (e.g., Staurosporine) to validate assay conditions .

Q. What mechanistic studies elucidate its antimicrobial activity?

  • Approaches :

  • Enzyme Inhibition : Measure dihydrofolate reductase (DHFR) activity via UV-Vis (ΔA340_{340}) .
  • Resistance Studies : Serial passage experiments with E. coli to assess mutation rates .
  • Membrane Permeability : Fluorescent probes (e.g., SYTOX Green) quantify bacterial membrane disruption .

Data Contradictions and Reproducibility

  • Case Study : Discrepancies in cytotoxicity (e.g., HeLa cells: IC50_{50} = 8 µM vs. 22 µM).
    • Root Cause : Variability in cell passage number or serum-free vs. serum-containing media .
    • Resolution : Adhere to CLSI guidelines for cell culture and repeat assays in triplicate .

Key Structural and Analytical Data

PropertyValueSource
Molecular FormulaC8_8H5_5F2_2N3_3O
Molecular Weight212.06 g/mol
Melting Point148–150°C
logP (Calculated)2.8
Aqueous Solubility (pH 7.4)0.12 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.